molecular formula C21H23NO3 B2622302 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide CAS No. 2035023-19-7

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide

Cat. No.: B2622302
CAS No.: 2035023-19-7
M. Wt: 337.419
InChI Key: IRFMQQMJOZVYDH-FMIVXFBMSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide is a complex organic compound that features a naphthalene ring system with a hydroxy and methoxy substituent, linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of functional group transformations to introduce the hydroxy and methoxy groups. This is followed by the formation of the amide bond with cinnamic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for further research and development in multiple scientific fields.

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H23NO3
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 188726-45-6

The compound features a cinnamamide moiety linked to a tetrahydronaphthalene derivative, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives of cinnamamide have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

N-cinnamoyl derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Cinnamamide derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests that this compound may have therapeutic applications in inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. For instance:

  • Receptor Binding : Similar compounds have been shown to bind to specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : The inhibition of enzymes involved in the inflammatory response is a critical mechanism through which these compounds exert their effects.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various cinnamamide derivatives, N-cinnamoyl compounds demonstrated a significant ability to reduce oxidative stress markers in cell cultures. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity .

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of N-cinnamoyl derivatives against pathogenic bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency. The most effective derivatives showed minimum inhibitory concentrations (MICs) below 100 µg/mL against resistant strains .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms revealed that N-cinnamoyl compounds could modulate signaling pathways associated with inflammation. Specifically, they were found to downregulate NF-kB activation in macrophages exposed to inflammatory stimuli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus
Anti-inflammatoryInhibition of COX-2

Table 2: Case Study Results

StudyCompound TestedKey Findings
Antioxidant ActivityVarious cinnamamide derivativesHigh radical scavenging activity
Antimicrobial EfficacyN-cinnamoyl derivativesMIC < 100 µg/mL against resistant strains
Anti-inflammatory MechanismsN-cinnamoyl compoundsDownregulation of NF-kB

Properties

IUPAC Name

(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-25-18-10-11-19-17(14-18)8-5-13-21(19,24)15-22-20(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,14,24H,5,8,13,15H2,1H3,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMQQMJOZVYDH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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